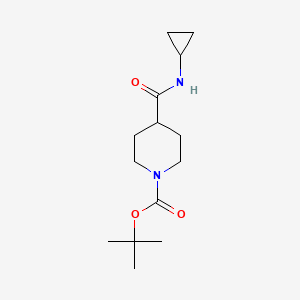

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate

描述

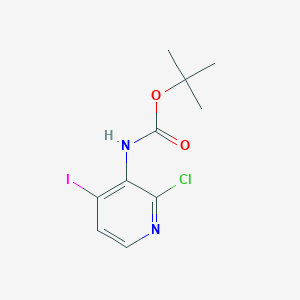

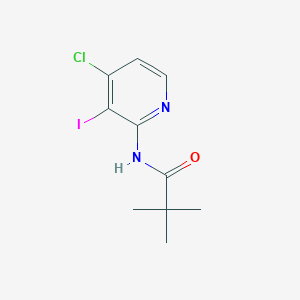

“tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 . The IUPAC name for this compound is tert-butyl 4-[(cyclopropylamino)carbonyl]-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is 1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

科学研究应用

Synthesis and Intermediates

- Synthesis of Biologically Active Compounds: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a similar compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib. It's synthesized through multiple steps from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

- Key Intermediate in Drug Synthesis: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another analog, is a key intermediate for drugs like Vandetanib, synthesized from piperidin-4-ylmethanol (Wang et al., 2015).

Chemical Structure and Analysis

- Molecular Structure: X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal its molecular structure and packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

- Stereoselective Synthesis: Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles involves tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a compound structurally close to the one (Moskalenko & Boev, 2014).

Novel Applications

- Anticorrosive Behaviour: Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate shows significant anticorrosive properties for carbon steel in acidic environments, suggesting potential applications in material science (Praveen et al., 2021).

- Antibacterial and Antifungal Activities: Certain derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been studied for their moderate antibacterial and antifungal activities, highlighting a potential application in pharmaceuticals (Kulkarni et al., 2016).

安全和危害

属性

IUPAC Name |

tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHRMBMUQBBAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640709 | |

| Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |

CAS RN |

1016743-04-6 | |

| Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1345262.png)

![5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine](/img/structure/B1345265.png)

![Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate](/img/structure/B1345266.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1345278.png)

![tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1345280.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)

![tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B1345283.png)